a-[(Boc-amino)methyl]-2-thiopheneacetic acid
Description
α-[(Boc-amino)methyl]-2-thiopheneacetic acid is a specialized organic compound featuring a thiophene ring substituted with a methylene group carrying a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid moiety. The Boc group serves as a protective agent for amines during synthetic processes, particularly in peptide synthesis and pharmaceutical intermediates . Its molecular formula is C₁₁H₁₅NO₄S (for the Boc-protated form), with a molecular weight of 257.31 g/mol .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-8(10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
HSISICQDHYACHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[(Boc-amino)methyl]-2-thiopheneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The thiophene ring can be introduced through various synthetic routes, including the use of thiophene derivatives and appropriate coupling reactions .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
a-[(Boc-amino)methyl]-2-thiopheneacetic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, DMAP.
Major Products Formed
The major products formed from these reactions include oxidized thiophene derivatives, deprotected amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
a-[(Boc-amino)methyl]-2-thiopheneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of a-[(Boc-amino)methyl]-2-thiopheneacetic acid involves the interaction of its functional groups with various molecular targets. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amine to participate in further reactions. The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogues
2-Thiopheneacetic Acid (CAS 1918-77-0)
- Structure: Lacks the Boc-amino group, consisting of a thiophene ring directly linked to an acetic acid moiety.
- Properties : Molecular weight = 142.17 g/mol; higher solubility in polar solvents compared to Boc-protected derivatives due to the absence of the bulky Boc group .
- Applications : Used in pharmaceuticals (e.g., β-lactam antibiotics), pesticides, and as a ligand in metal-organic frameworks .
3-Thiopheneacetic Acid
- Structure : Structural isomer of 2-thiopheneacetic acid, with the acetic acid group at the 3-position of the thiophene ring.
- Thermochemical Data : The methyl ester of 3-thiopheneacetic acid exhibits a slightly lower standard molar enthalpy of combustion (−4171.4 kJ·mol⁻¹) compared to the 2-isomer (−4169.4 kJ·mol⁻¹), indicating subtle stability differences due to positional isomerism .
α-Methyl-2-thiopheneacetic Acid (CAS 54955-39-4)
- Structure : Features a methyl substituent on the α-carbon of the acetic acid chain.
- Properties: Higher lipophilicity (XLogP3 = 1.6) compared to α-[(Boc-amino)methyl]-2-thiopheneacetic acid due to the methyl group .
- Applications : Intermediate in agrochemical synthesis and materials science .
2-(Boc-amino)-2-(3-thiophenyl)acetic Acid (CAS 40512-57-0)
- Structure: Boc-protected amino group attached to the α-carbon of a 3-thiopheneacetic acid.
- Key Difference : The thiophene substitution position (3 vs. 2) alters electronic properties and steric interactions, impacting reactivity in coupling reactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |
|---|---|---|---|---|
| α-[(Boc-amino)methyl]-2-thiopheneacetic acid | 257.31 | Not reported | Soluble in DMSO, DMF | ~1.5* |
| 2-Thiopheneacetic acid | 142.17 | 45–48 | Water, ethanol | 1.2 |
| 3-Thiopheneacetic acid | 142.17 | 38–40 | Similar to 2-isomer | 1.1 |
| α-Methyl-2-thiopheneacetic acid | 156.20 | Not reported | Low water solubility | 1.6 |
*Estimated based on structural analogs .
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